molecular formula C22H18F2N4O2S B2771643 N-(2,4-difluorophenyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941943-48-2

N-(2,4-difluorophenyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2771643
CAS No.: 941943-48-2
M. Wt: 440.47
InChI Key: WQNFICJPDPPCEK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18F2N4O2S and its molecular weight is 440.47. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antibacterial Activities

Research has shown the synthesis and evaluation of compounds with related structures demonstrating potential antioxidant and antibacterial activities. For instance, novel compounds synthesized from saccharine derivatives have been reported to exhibit preliminary antioxidant and antibacterial properties, highlighting their potential in pharmaceutical applications for combating oxidative stress and bacterial infections (Ahmad et al., 2010).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another study explored the photophysical properties of synthesized bioactive benzothiazolinone acetamide analogs for their potential use in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light harvesting efficiency and potential for photovoltaic applications. Additionally, molecular docking studies suggested interactions with the cyclooxygenase enzyme, indicating potential for biological activity modulation (Mary et al., 2020).

Anticancer Agents

The exploration of thiazole and thiadiazole derivatives as potential anticancer agents has also been a significant area of research. Specific compounds were synthesized and evaluated for their cytotoxic activities against various cancer cell lines, demonstrating significant anticancer activity. These findings support the potential therapeutic applications of such compounds in cancer treatment (Ekrek et al., 2022).

Anti-Inflammatory Activity

Compounds with structural similarities have been synthesized and assessed for their anti-inflammatory activities. Research in this area has led to the identification of derivatives that show significant anti-inflammatory properties, which could be beneficial in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2S/c1-11-4-6-15(12(2)8-11)19-21-20(25-13(3)31-21)22(30)28(27-19)10-18(29)26-17-7-5-14(23)9-16(17)24/h4-9H,10H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNFICJPDPPCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=C(C=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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